

physical and chemical properties of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrotrichotetronine*

Cat. No.: *B15596215*

[Get Quote](#)

An In-depth Technical Guide on Dihydrotrichotetronine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotrichotetronine is a complex polyketide natural product isolated from the fungus *Trichoderma* sp. It is structurally characterized by a bicyclo[2.2.2]octane core linked to a tetronic acid moiety. This document provides a comprehensive overview of the known physical and chemical properties of **Dihydrotrichotetronine** and its parent compound, Trichotetronine. The information presented herein is based on the available scientific literature. It is important to note that research on **Dihydrotrichotetronine** is limited, and much of its biological activity and potential applications remain to be explored. This guide summarizes the existing data and provides the experimental protocol for its isolation.

Physical and Chemical Properties

Quantitative data for **Dihydrotrichotetronine** is sparse in the current literature. The following tables summarize the available information for both **Dihydrotrichotetronine** and its precursor, Trichotetronine, to facilitate comparison.

Table 1: Physical Properties

Property	Dihydrotrichotetronine	Trichotetronine	Data Source
Appearance	Yellowish viscous oil	Yellowish viscous oil	[1]
Melting Point	Data not available	Data not available	
Boiling Point	Data not available	Data not available	
Solubility	Data not available	Data not available	
Specific Rotation ($[\alpha]D$)	+389 (c 0.13 in MeOH)	+456 (c 0.08 in MeOH)	[1]

Table 2: Chemical and Spectroscopic Properties

Property	Dihydrotrichotetronine	Trichotetronine	Data Source
Molecular Formula	C ₂₈ H ₃₄ O ₈	C ₂₈ H ₃₂ O ₈	[1]
Molecular Weight	498.57 g/mol	496.55 g/mol	[1]
UV λ max (MeOH)	237, 288, 330 (sh) nm	237, 288, 330 (sh) nm	[1]
IR v _{max} (film)	3424, 1759, 1663, 1561 cm ⁻¹	3418, 1761, 1661, 1560 cm ⁻¹	[1]
¹ H NMR	See original literature for detailed assignments	See original literature for detailed assignments	[1]
¹³ C NMR	See original literature for detailed assignments	See original literature for detailed assignments	[1]
Mass Spec (HR-FABMS)	m/z 499.2324 [M+H] ⁺	m/z 497.2175 [M+H] ⁺	[1]

Experimental Protocols

The following protocol details the isolation of **Dihydrotrichotetronine** from *Trichoderma* sp. as described in the scientific literature. Currently, no synthetic protocol for **Dihydrotrichotetronine** has been published.

Isolation of Dihydrotrichotetronine from *Trichoderma* sp.

[1]

- **Fungal Cultivation:** *Trichoderma* sp. is cultured on a solid rice medium.
- **Extraction:** The cultivated fungus and rice medium are extracted with ethyl acetate. The resulting extract is then partitioned between ethyl acetate and water. The organic layer is concentrated to yield a crude extract.
- **Initial Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. This initial separation yields multiple fractions.
- **Medium-Pressure Liquid Chromatography (MPLC):** Fractions containing the compounds of interest are further purified by MPLC on an ODS column with a methanol-water gradient.
- **High-Performance Liquid Chromatography (HPLC):** Final purification is achieved by preparative HPLC on an ODS column with a methanol-water mobile phase to yield pure **Dihydrotrichotetronine**.

Biological Activity and Signaling Pathways

As of the current date, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of **Dihydrotrichotetronine**. However, the structural class of this compound and its fungal origin provide context for potential areas of investigation.

- **General Activity of Trichoderma Metabolites:** The genus *Trichoderma* is a rich source of bioactive secondary metabolites. These compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects.
- **Polyketides with Bicyclo[2.2.2]octane Skeleton:** The bicyclo[2.2.2]octane core is a structural motif found in various natural products with diverse biological activities. Further research is

needed to determine if **Dihydrotrichotetronine** shares any of these properties.

Due to the lack of data on biological signaling, a diagram representing a known signaling pathway for **Dihydrotrichotetronine** cannot be provided. Instead, a logical workflow for its isolation and characterization is presented below.

Visualizations

Diagram 1: Isolation and Characterization Workflow for Dihydrotrichotetronine

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Dihydrotrichotetronine**.

Conclusion and Future Directions

Dihydrotrichotetronine represents a structurally interesting natural product from a prolific fungal genus. The current body of knowledge is primarily limited to its isolation and structural characterization. There is a clear need for further research to elucidate its biological activities and potential as a lead compound in drug discovery. Future efforts should focus on:

- Total Synthesis: Development of a synthetic route would enable the production of larger quantities for biological screening and the synthesis of analogues for structure-activity relationship studies.
- Biological Screening: A comprehensive screening of **Dihydrotrichotetronine** against various biological targets (e.g., cancer cell lines, microbial strains) is warranted to identify any potential therapeutic applications.
- Mechanism of Action Studies: Should any biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of Dihydrotrichotetronine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15596215#physical-and-chemical-properties-of-dihydrotrichotetronine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com